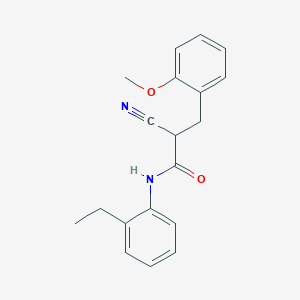

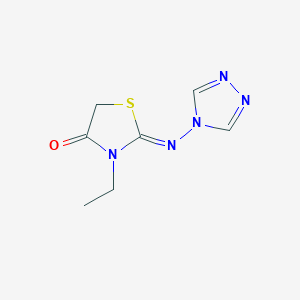

2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide, more commonly referred to as 2-CN-2EP-3MP, is a synthetic organic compound that is widely used in the scientific research community. It is a white crystalline solid with a molecular weight of 241.25 g/mol and a melting point of 63-65°C. It is soluble in ethanol, methanol, and acetone and has a low vapor pressure.

Scientific Research Applications

Molecular Interactions and Crystal Packing

Research on related compounds, such as ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate, highlights the significance of non-conventional interactions like N⋯π and O⋯π, beyond typical hydrogen bonding, in crystal packing. These interactions contribute to the formation of complex structures, such as zigzag double-ribbons and 1-D double-columns, in crystal lattices (Zhang, Wu, & Zhang, 2011).

Optoelectronic Properties

The study of 3-aryl-2-cyano acrylamide derivatives, closely related to the compound , reveals that their optical properties, including fluorescence and mechanofluorochromic characteristics, are significantly influenced by molecular stacking and interactions. These properties have implications for materials science, particularly in the development of responsive or adaptive materials (Song et al., 2015).

Synthetic Applications

Studies on similar structures have shown the utility of these compounds in synthetic chemistry, particularly in selective preparation processes like the von Braun cyanogen bromide reaction. Such reactions are pivotal for preparing thiocyanates and nucleosidic thiocyanates, highlighting the compound's role in the synthesis of bioactive molecules and mechanism-based inhibitors (Chambert, Thomasson, & Décout, 2002).

Material Science and Thermal Stability

The influence of methoxy groups on the properties and thermal stability of renewable cyanate ester resins derived from biomass sources, including those related to the compound , provides insights into the design of high-performance, sustainable polymers. These studies contribute to our understanding of how substituent groups like methoxy impact polymer properties and stability (Harvey et al., 2015).

properties

IUPAC Name |

2-cyano-N-(2-ethylphenyl)-3-(2-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-3-14-8-4-6-10-17(14)21-19(22)16(13-20)12-15-9-5-7-11-18(15)23-2/h4-11,16H,3,12H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUIQDAMJLOIVMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2862948.png)

![(2,2-Difluorobenzo[d][1,3]dioxol-4-yl)hydrazine hydrochloride](/img/structure/B2862951.png)

![1-methyl-9-(3-methylphenyl)-3-(2-methylprop-2-enyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862955.png)

![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(2-methoxyphenethyl)acetamide](/img/structure/B2862956.png)

![9-(2,4-dimethoxyphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2862969.png)